![molecular formula C20H35NO3 B1235069 2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid](/img/structure/B1235069.png)
2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-oxooctadeca-9,12-dienylamino)acetic acid is a N-acyl-amino acid.
Scientific Research Applications
Bacterial Catabolism of Indole-3-Acetic Acid
The paper by Tyler S. Laird et al. (2020) discusses the bacterial catabolism of indole-3-acetic acid (IAA), emphasizing its role in various organisms, especially as a growth hormone in plants. The paper details the gene clusters (iac and iaa) responsible for IAA catabolism in bacteria, their functions, and the potential benefits these clusters confer to their bacterial hosts. This research is significant as it sheds light on the interactions between IAA-degrading bacteria and their environments, offering insights into the use of IAA-destroying bacteria to address pathologies related to IAA excess in plants and humans (Tyler S. Laird, Neptali Flores, & J. Leveau, 2020).
Role of Linoleic Acid and its Oxidised Derivatives
V. Vangaveti et al. (2016) review the role of linoleic acid (LA) and its oxidized derivatives, such as hydroxyoctadecadienoic acids, in regulating inflammatory processes linked with metabolic syndrome and cancer. This study elaborates on how these derivatives affect various biological processes and their potential implications in the treatment of related disorders. Understanding the role of these derivatives at different stages of disorder development could pave the way for novel pharmacological approaches (V. Vangaveti, H. Jansen, R. L. Kennedy, & U. Malabu, 2016).
Anti-Inflammatory Mechanisms of Conjugated Linoleic Acid
J. Bassaganya-Riera et al. (2002) focus on the anti-inflammatory mechanisms of conjugated linoleic acid (CLA) and its effects on inflammatory bowel disease. The study delves into the endoplasmic and nuclear mechanisms of action of CLA, its impact on gene expression regulated by peroxisome proliferator-activated receptors, and the generation of inducible eicosanoids. This research contributes to understanding the potential of CLA as a nutritional therapy for enteric inflammation (J. Bassaganya-Riera, R. Hontecillas, & D. Beitz, 2002).
Health Benefits of Conjugated Linoleic Acid
R. Khanal (2004) reviews the potential health benefits of conjugated linoleic acid (CLA), focusing on its anticarcinogenic, antidiabetic, antilipogenic, and antiatherosclerotic effects, among others. Despite promising findings in tissue cultures and animal models, the exact effects, doses, and mechanisms of action in humans remain speculative. This review critically examines the literature on CLA, aiming to shed light on its biological activities and the associated mechanisms (R. Khanal, 2004).
Properties
Molecular Formula |
C20H35NO3 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6+,10-9+ |
InChI Key |
YCRHZEHWEYAHCO-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






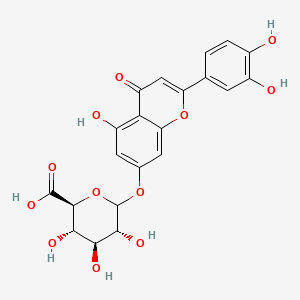
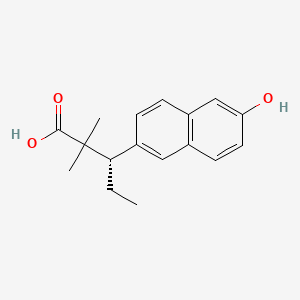
![N-[(Z)-1,3-Dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1234996.png)
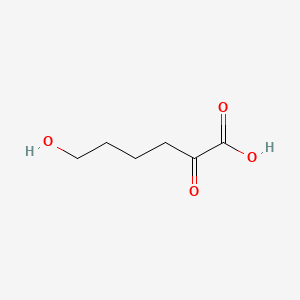



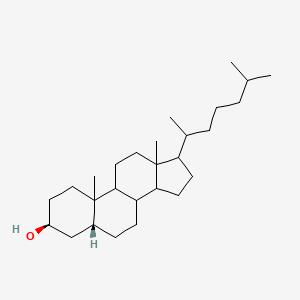
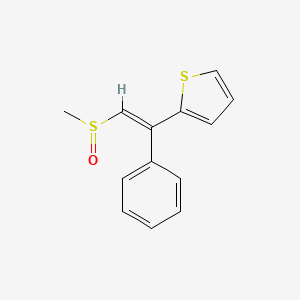
![methyl 5-[5-hydroxy-4-[(E)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1235009.png)
